B1574700 TK-216

TK-216

Cat. No. B1574700
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TK-216 is a potent and selective EWS-FLI1 inhibitor in early clinical development for the treatment of Ewing Sarcoma. TK-216 is an analog of YK-4-279 inhibitor of EWS-FLI1, which is 3-4 fold more potent with excellent drug-like properties. TK-216 potently inhibits the proliferation of ES cells. Induces apoptosis in a dose -dependent manner as measured by caspase-3 activity in multiple ES cell lines with distinct translocation variants.

Scientific Research Applications

Antilymphoma Activity

TK-216 has demonstrated significant antitumor activity in lymphoma. Spriano et al. (2019) reported that TK-216, along with YK-4-279, inhibits ETS factors in lymphomas, specifically targeting SPIB in activated B-cell-like type diffuse large B-cell lymphomas and SPI1 in germinal center B-cell-type diffuse large B-cell lymphomas. This inhibition results in antitumor activity both in vitro and in vivo. The study also found synergistic activity when TK-216 was combined with other drugs like venetoclax and lenalidomide (Spriano et al., 2019).

Efficacy in Various Lymphoma Types

In a broad study on lymphoma cell lines, TK-216 exhibited high activity regardless of the lymphoma cell origin or mutations in MYC and TP53 genes. This study by Spriano et al. (2017) also found that TK-216's antitumor activity was mainly cytotoxic, as indicated by apoptosis preceded by G2/M arrest in DLBCL cell lines. The effectiveness of TK-216 in different lymphoma types suggests its potential as a broad-spectrum antilymphoma agent (Spriano et al., 2017).

Impact on Ewing Sarcoma

Selvanathan et al. (2017) discussed TK-216 as a novel, first-in-class therapeutic inhibiting EWS-FLI1, demonstrating its efficacy in the treatment of Ewing Sarcoma. The study showed that TK-216 potently inhibits the proliferation of ES cells and induces apoptosis, making it a promising approach for treating Ewing Sarcoma (Selvanathan et al., 2017).

Potential Combinations with Other Drugs

TK-216 shows potential when combined with other drugs. Studies have shown that combining TK-216 with lenalidomide, BET inhibitors, anti-CD20 monoclonal antibodies, and BCL2 inhibitors can be beneficial. These combinations could enhance the efficacy of TK-216 in treating lymphomas (Chung et al., 2017).

properties

Product Name

TK-216

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TK-216;  TK 216;  TK216; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.